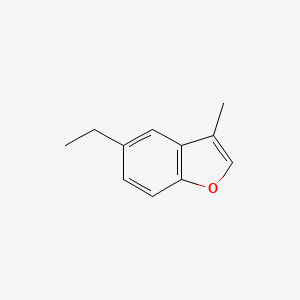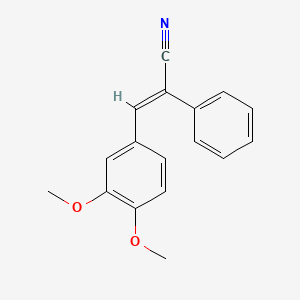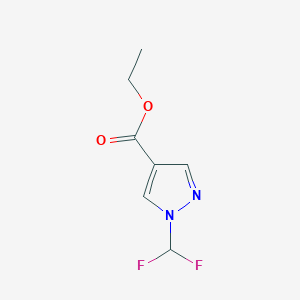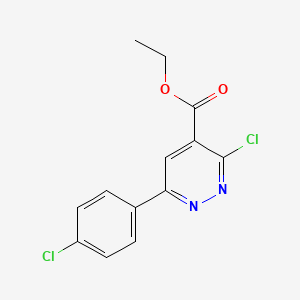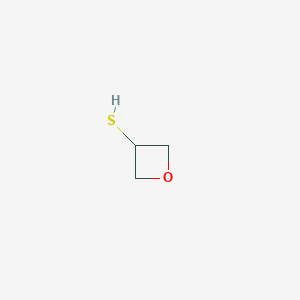
Oxetane-3-thiol
Übersicht
Beschreibung
Oxetane-3-thiol is not directly mentioned in the provided papers; however, the closely related compound oxetan-3-ol is extensively discussed as a bioisostere for the carboxylic acid functional group . Oxetanes, in general, are known to induce significant changes in solubility, lipophilicity, metabolic stability, and conformational preference when they replace common functionalities in drug molecules . The oxetane ring, due to its unique properties, has garnered interest in drug discovery and synthesis as a means to improve the pharmacological profile of new compounds10.
Synthesis Analysis
The synthesis of oxetane derivatives, including oxetan-3-ol, has been approached through various methods. A simple synthesis of oxetanes has been reported, which involves the reaction of a diol with a mineral acid and a base to produce the cyclic ether . More complex oxetane building blocks with diverse functional groups have been synthesized using rhodium-catalyzed O-H insertion and C-C bond-forming cyclization . Additionally, a practical one-step synthesis of oxetan-3-ones from propargylic alcohols has been developed using gold catalysis, which supports the intermediacy of alpha-oxo gold carbenes . A concise method for synthesizing oxetan-3-ol from epoxy chloropropane has also been reported, involving multiple steps such as esterification and ring-closure reactions .
Molecular Structure Analysis
The molecular structure of oxetane derivatives is crucial for their function as bioisosteres. The oxetane ring can serve as an isostere for the carbonyl group, and its incorporation into a molecule can lead to conformational changes that favor certain arrangements, which can be beneficial for drug design . The synthesis of 3,3-disubstituted oxetane building blocks has been described, which can be incorporated into complex structures to modulate their metabolic and physicochemical properties .
Chemical Reactions Analysis
Oxetane derivatives participate in various chemical reactions that are useful in drug discovery. For instance, lithium-catalyzed thiol alkylation with tertiary and secondary alcohols has been used to synthesize 3-sulfanyl-oxetanes, which are novel bioisosteric replacements for thioesters or benzyl sulfides . Reactions of oxetan-3-tert-butylsulfinimine have been employed for the preparation of substituted 3-aminooxetanes, demonstrating the versatility of the oxetane ring in synthesizing structurally diverse compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxetane derivatives are key to their potential as drug candidates. Oxetanes have been shown to improve aqueous solubility, reduce the rate of metabolic degradation, and influence the conformational preference of molecular chains . The physicochemical properties of oxetane compounds, such as oxetan-3-ol and its derivatives, have been evaluated, suggesting their suitability for incorporation into drug discovery efforts . The use of 3-substituted oxetanes, which do not create a new stereocenter when introduced into a molecular scaffold, has been highlighted for their ability to modify various properties without complicating the molecular architecture10.
Wissenschaftliche Forschungsanwendungen
Bioisosteric Replacements and Drug Discovery
Oxetane-3-thiol derivatives, such as 3-sulfanyl-oxetanes, have been identified as promising bioisosteric replacements for thioesters or benzyl sulfides in drug discovery. These compounds, formed through a lithium-catalyzed thiol alkylation process, offer similar shape and electronic properties to thioesters, expanding the chemical space for novel motifs (Croft, Mousseau, Choi, & Bull, 2017). Additionally, oxetane rings are used as bioisosteres for the geminal dimethyl group and the carbonyl group, providing access to structurally diverse 3-aminooxetanes (Hamzik & Brubaker, 2010).
Physicochemical Property Modification
Oxetanes, such as those derived from oxetan-3-one, are known to significantly influence key properties such as aqueous solubility, lipophilicity, and metabolic stability. These effects are context-dependent, with the potential to increase solubility by a considerable factor and reduce metabolic degradation (Wuitschik et al., 2010). For instance, oxetan-3-ol and related structures, like thietan-3-ol, have shown promise as isosteric replacements for the carboxylic acid moiety, impacting the physicochemical properties of the compounds (Lassalas et al., 2017).
Enhancing Metabolic Properties
Oxetanes are utilized to enhance the physicochemical and metabolic properties of drugs. For example, an imide C═O to oxetane swap on certain drug templates has yielded analogs with similar in vitro properties to the parent drugs but with differentiated plasma stability (Burkhard et al., 2013).
Protein Modification
The application of oxetanes in protein modification has also been explored. Through chemoselective alkylation of cysteine, oxetanes can be incorporated into proteins, including those used in therapeutic applications. This modification maintains the intrinsic activity of the proteins while potentially improving their physicochemical and biological properties (Boutureira et al., 2017).
Polymer Synthesis
In polymer science, oxetanes are involved in various addition reactions with protonic and aprotic reagents, leading to the synthesis of novel polymers. These reactions are instrumental in constructing both polymer main chains and reactive side chains, contributing significantly to the field of polymer chemistry (Kudo & Nishikubo, 2007).
Carbamate Synthesis
The versatility of oxetanes extends to their use in carbamate synthesis, where they serve as building blocks. Through a one-pot three-component reaction strategy, oxetanes are coupled with amines and CO2, enabling the synthesis of functionalized carbamates, which are relevant in pharmaceutical contexts (Guo, Laserna, Rintjema, & Kleij, 2016).
Wirkmechanismus
Target of Action
Oxetane-3-thiol, like other oxetane-containing compounds, primarily targets protein microtubule functions in cells . These proteins play a crucial role in cell division (mitosis), where they help pull apart the chromosomes .
Mode of Action
The oxetane moiety interacts with its targets by disrupting protein microtubule functions, which leads to the inhibition of cell division . Computational studies have shown that the oxetane moiety provides rigidification of the overall structure and acts as a hydrogen bond acceptor for a threonine-OH group in the binding pocket .
Biochemical Pathways
Oxetanes in general have been shown to disrupt protein microtubule functions, which are crucial for cell division . This disruption can lead to downstream effects such as the inhibition of cell proliferation, particularly in the context of cancer cells .
Pharmacokinetics
Oxetane-containing compounds are known for their metabolic stability and neutral lipophilicity . They are also known to reduce the basicity of their adjacent nitrogen atom, potentially lowering the drug’s overall lipophilicity . These properties can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.
Result of Action
The primary result of this compound’s action is the disruption of cell division due to its interaction with protein microtubule functions . This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a mild and inexpensive lithium catalyst can enable chemoselective C@OH activation and thiol alkylation . .
Safety and Hazards
According to the safety data sheet, Oxetane-3-thiol is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Zukünftige Richtungen
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .
Eigenschaften
IUPAC Name |
oxetane-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c5-3-1-4-2-3/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDGFSXMNLJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880136-18-5 | |
| Record name | oxetane-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid](/img/structure/B3021007.png)
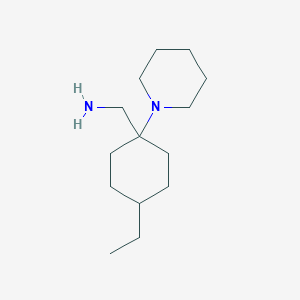


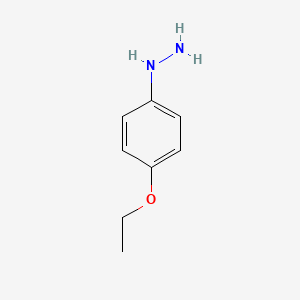
![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3021013.png)
![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B3021015.png)

